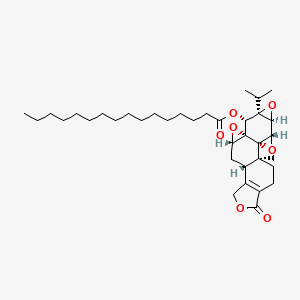

Triptolide palmitate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H54O7 |

|---|---|

Molecular Weight |

598.8 g/mol |

IUPAC Name |

[(1S,2S,4S,5S,7S,8R,9R,11S,13S)-1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl] hexadecanoate |

InChI |

InChI=1S/C36H54O7/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(37)40-32-34(23(2)3)29(42-34)30-36(43-30)33(4)20-19-24-25(22-39-31(24)38)26(33)21-27-35(32,36)41-27/h23,26-27,29-30,32H,5-22H2,1-4H3/t26-,27-,29-,30-,32+,33-,34-,35+,36+/m0/s1 |

InChI Key |

IQUZWSRBSSSQQN-JMZYWKSWSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H]1[C@@]23[C@@H](O2)C[C@H]4C5=C(CC[C@@]4([C@]36[C@@H](O6)[C@H]7[C@@]1(O7)C(C)C)C)C(=O)OC5 |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1C23C(O2)CC4C5=C(CCC4(C36C(O6)C7C1(O7)C(C)C)C)C(=O)OC5 |

Origin of Product |

United States |

Foundational & Exploratory

Triptolide Palmitate in Rheumatoid Arthritis: A Technical Guide to its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by synovial inflammation and hyperplasia, leading to progressive joint destruction. Triptolide (B1683669), a diterpenoid triepoxide derived from the herb Tripterygium wilfordii Hook F, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-proliferative properties, making it a compound of significant interest for RA therapy. However, its clinical application has been hampered by poor water solubility and multi-organ toxicity. Triptolide palmitate, a prodrug of triptolide, has been developed to enhance its therapeutic index by improving its pharmacokinetic profile and reducing toxicity. This technical guide provides an in-depth exploration of the core mechanisms of action of triptolide in rheumatoid arthritis, with the understanding that this compound acts as a delivery system for the active compound, triptolide. While direct comparative efficacy and detailed mechanistic studies specifically on this compound are limited in the currently available literature, its therapeutic effects are attributed to the actions of its active form, triptolide, following in vivo conversion.

Core Mechanisms of Action of Triptolide in Rheumatoid Arthritis

Triptolide exerts its therapeutic effects in RA by modulating multiple key signaling pathways involved in inflammation, immune response, and joint destruction. The primary mechanisms include the inhibition of pro-inflammatory cytokine production, suppression of key inflammatory signaling cascades, and induction of apoptosis in pathogenic immune and synovial cells.

Inhibition of Pro-inflammatory Cytokine Production

Triptolide significantly reduces the production of several key pro-inflammatory cytokines that drive the pathogenesis of RA. This inhibition occurs at both the mRNA and protein levels.

Table 1: Effect of Triptolide on Pro-inflammatory Cytokine Production in Rheumatoid Arthritis Models

| Cytokine | Cell Type/Model | Effect of Triptolide | Concentration/Dose | Reference |

| TNF-α | Human RA Fibroblast-Like Synoviocytes (FLS) | Inhibition of expression and secretion | 1, 10, 50 ng/mL | [1] |

| Collagen-Induced Arthritis (CIA) Rats (serum) | Significant reduction | 11-45 µg/kg/day | [1] | |

| IL-1β | Human RA FLS | Inhibition of expression and secretion | 1, 10, 50 ng/mL | [1] |

| CIA Rats (serum) | Significant reduction | 11-45 µg/kg/day | [1] | |

| IL-6 | Human RA FLS | Inhibition of expression and secretion | 1, 10, 50 ng/mL | [1] |

| CIA Rats (serum) | Significant reduction | Not specified | [2] | |

| IL-8 | Human RA FLS | Inhibition of expression and secretion | Not specified | [3] |

| IL-17 | Human RA FLS | Inhibition of expression and secretion | 1, 10, 50 ng/mL | [1] |

| MCP-1 | Adjuvant-Induced Arthritis (AA) Rats (synovial tissue) | Significant inhibition of mRNA and protein levels | Dose-dependent | [4] |

| MIP-1α | AA Rats (synovial tissue) | Significant inhibition of mRNA and protein levels | Dose-dependent | [4] |

| RANTES | AA Rats (synovial tissue) | Significant inhibition of mRNA and protein levels | Dose-dependent | [4] |

Modulation of Key Inflammatory Signaling Pathways

Triptolide's ability to suppress inflammatory responses stems from its potent inhibition of several critical intracellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. In RA, its constitutive activation in synovial tissue leads to the transcription of numerous pro-inflammatory genes. Triptolide has been shown to inhibit NF-κB activation, although the precise mechanism is complex. Some studies suggest it acts downstream of IκBα degradation and NF-κB DNA binding, potentially by inhibiting transcriptional activity. A derivative of triptolide, (5R)-5-hydroxytriptolide (LLDT-8), has been shown to decrease the expression of phosphorylated IκBα and NF-κB p65, and inhibit the nuclear translocation of NF-κB p65 in RA FLS.[5]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for transmitting signals from various cytokines and growth factors involved in RA pathogenesis. Triptolide has been found to suppress the activation of the JAK2/STAT3 pathway, which is downstream of the Triggering Receptor Expressed on Myeloid cells-1 (TREM-1) signaling.[6]

The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK, p38, and ERK, plays a significant role in the inflammatory and destructive processes in RA. Triptolide has been shown to specifically inhibit the phosphorylation of JNK in RA FLS without affecting p38 and ERK phosphorylation.[1] This selective inhibition of JNK contributes to the suppression of FLS migration and invasion.

Effects on Immune and Synovial Cells

Triptolide's therapeutic effects are also mediated by its direct actions on various cell types implicated in RA pathogenesis.

-

Fibroblast-Like Synoviocytes (FLS): Triptolide inhibits the proliferation, migration, and invasion of RA FLS.[7] It also induces apoptosis in these cells, which are key drivers of synovial inflammation and joint destruction.

-

T-cells: Triptolide suppresses T-cell proliferation and modulates the balance of T-helper cell subsets, which are critical for the autoimmune response in RA.

-

Macrophages: Triptolide can induce apoptosis in macrophages and inhibit their production of pro-inflammatory cytokines.[4]

-

Osteoclasts: Triptolide inhibits osteoclastogenesis, the formation of bone-resorbing cells, thereby protecting against joint erosion.[3]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of the inflamed synovium in RA, contributing to the persistence of inflammation. Triptolide has been shown to possess anti-angiogenic properties by reducing the expression of vascular endothelial growth factor (VEGF) and other angiogenic factors.[3]

Experimental Protocols

This section provides an overview of key experimental methodologies used to elucidate the mechanism of action of triptolide.

Collagen-Induced Arthritis (CIA) in Rodents

This is a widely used animal model that mimics many aspects of human RA.

-

Model Induction: Typically, DBA/1 mice or Wistar rats are immunized with an emulsion of bovine or chicken type II collagen and Complete Freund's Adjuvant (CFA). A booster injection with collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.

-

Treatment: Triptolide or its derivatives are usually administered orally or intraperitoneally daily, starting from the onset of arthritis.

-

Assessment: Disease severity is monitored by scoring clinical signs of arthritis (e.g., paw swelling, erythema). At the end of the study, joints are collected for histological analysis of inflammation, cartilage damage, and bone erosion. Serum and tissue samples are collected to measure cytokine levels and signaling protein activation.

In Vitro Cell-Based Assays

-

Cell Culture: Human RA FLS are isolated from synovial tissues of RA patients and cultured. Other relevant cell lines like THP-1 (monocytic) or primary immune cells are also used.

-

Cytokine Measurement (ELISA): Cells are stimulated with pro-inflammatory mediators (e.g., TNF-α, IL-1β) in the presence or absence of triptolide. Supernatants are collected, and cytokine concentrations are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blotting for Signaling Proteins: To assess the activation of signaling pathways, cells are treated as above, and cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-JNK, p-p65, p-STAT3).

-

Immunofluorescence for Protein Translocation: Cells grown on coverslips are treated and then fixed and permeabilized. They are incubated with a primary antibody against the protein of interest (e.g., NF-κB p65), followed by a fluorescently labeled secondary antibody. Nuclear translocation is visualized by fluorescence microscopy.

-

Cell Migration and Invasion Assays (Transwell): The effect of triptolide on FLS migration and invasion is assessed using Transwell chambers. FLS are seeded in the upper chamber, and a chemoattractant is placed in the lower chamber. The number of cells that migrate through the membrane (or a Matrigel-coated membrane for invasion) is quantified.

This compound: A Prodrug Approach

This compound is a lipophilic ester prodrug of triptolide. The addition of the palmitate moiety is designed to increase the compound's lipophilicity, which can alter its absorption, distribution, metabolism, and excretion (ADME) properties. The intended benefits of this modification include:

-

Improved Oral Bioavailability: By increasing lipophilicity, this compound may be more readily absorbed from the gastrointestinal tract.

-

Reduced Toxicity: The prodrug strategy can lead to a slower and more sustained release of the active triptolide, potentially avoiding the high peak plasma concentrations associated with toxicity.

-

Enhanced Tissue Targeting: The altered physicochemical properties may lead to preferential distribution to certain tissues.

While the therapeutic activity of this compound is attributed to the released triptolide, further research is needed to fully characterize its in vivo conversion rate and mechanism, and to determine if the palmitate conjugate possesses any independent biological activity relevant to RA. Clinical trial data specifically for this compound in RA is not extensively available in the public domain.

Conclusion

Triptolide demonstrates a multifaceted mechanism of action in rheumatoid arthritis, targeting key inflammatory pathways and cellular drivers of the disease. Its ability to potently inhibit pro-inflammatory cytokine production and suppress the NF-κB, JAK/STAT, and MAPK signaling pathways underscores its therapeutic potential. This compound represents a promising strategy to harness the therapeutic benefits of triptolide while mitigating its inherent toxicity. Further research into the specific pharmacokinetics and clinical efficacy of this compound in RA is warranted to fully realize its potential as a novel disease-modifying anti-rheumatic drug.

References

- 1. Triptolide inhibits the migration and invasion of rheumatoid fibroblast-like synoviocytes by blocking the activation of the JNK MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajol.info [ajol.info]

- 3. mdpi.com [mdpi.com]

- 4. Triptolide-mediated immunomodulation of macrophages: from pathophysiology to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of (5R)-5-hydroxytriptolide (LLDT-8) on NF-κB signaling pathway in rheumatoid arthritis fibroblast-like synoviocytes [shmy.shsmu.edu.cn]

- 6. Triptolide Inhibits Expression of Inflammatory Cytokines and Proliferation of Fibroblast-like Synoviocytes Induced by IL-6/sIL-6R-Mediated JAK2/STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the mechanism of triptolide inhibiting the motility of fibroblast-like synoviocytes in rheumatoid arthritis via RhoA/Rho-associated kinase axis, based on network pharmacology, molecular docking and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling Triptolide Palmitate: A Deep Dive into its Elusive Chemical Identity and Therapeutic Potential

Triptolide (B1683669), a diterpenoid triepoxide extracted from the thunder god vine (Tripterygium wilfordii), is a potent natural product with a well-established chemical structure (C₂₀H₂₄O₆).[1][2][3] It has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, immunosuppressive, and anti-cancer effects.[1][4] The name "Triptolide Palmitate" suggests an ester conjugate of Triptolide with palmitic acid, a common 16-carbon saturated fatty acid. This esterification is a common strategy in drug development to modify the lipophilicity and pharmacokinetic profile of a parent compound.

While a specific commercial product is marketed as "this compound," its detailed chemical characterization is not publicly disclosed. This guide will, therefore, focus on the known properties of Triptolide and the anticipated implications of its conjugation with palmitic acid, providing a framework for researchers and drug development professionals.

Physicochemical Properties and Characterization

A comprehensive summary of the physicochemical properties of Triptolide is presented in Table 1. The hypothetical this compound would be expected to have a significantly higher molecular weight and increased lipophilicity compared to Triptolide, which would, in turn, affect its solubility and pharmacokinetic parameters.

Table 1: Physicochemical Properties of Triptolide

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄O₆ | [5] |

| Molecular Weight | 360.40 g/mol | [6] |

| Melting Point | 226-227 °C | [6] |

| Optical Rotation | [α]D²⁵ -154° | [6] |

| Solubility | Soluble in DMSO, ethanol. Poorly soluble in water. | [6] |

| UV max (ethanol) | 218 nm | [6] |

Synthesis of Triptolide Derivatives

The total synthesis of Triptolide is a complex and challenging endeavor that has been accomplished through various routes.[7][8] The synthesis of a palmitate ester of Triptolide would likely involve the esterification of one of the hydroxyl groups on the Triptolide molecule with palmitoyl (B13399708) chloride or palmitic acid in the presence of a suitable coupling agent. The specific hydroxyl group targeted for esterification would significantly influence the biological activity of the resulting derivative.

Biological Activity and Signaling Pathways

Triptolide exerts its biological effects by modulating a multitude of signaling pathways. A key mechanism of action is its covalent inhibition of the XPB subunit of the transcription factor IIH (TFIIH), which plays a crucial role in both transcription initiation and DNA repair.[5] This inhibition leads to a global suppression of transcription, which underlies many of its anti-proliferative and pro-apoptotic effects.

The major signaling pathways affected by Triptolide are summarized below and visualized in the accompanying diagrams.

Anti-inflammatory and Immunosuppressive Effects

Triptolide is a potent inhibitor of the NF-κB signaling pathway, a central regulator of inflammation.[9][10] It prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate the transcription of pro-inflammatory genes.[9][10] Triptolide also modulates other inflammatory pathways, including the MAPK and JAK/STAT pathways.[1]

Caption: Triptolide's Inhibition of the NF-κB Signaling Pathway.

Anti-cancer Effects

The anti-cancer activity of Triptolide is attributed to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis.[1][11] It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[3][12] Triptolide has been shown to down-regulate the expression of anti-apoptotic proteins like Bcl-2 and up-regulate pro-apoptotic proteins like Bax.[8] Furthermore, its inhibitory effect on transcription affects the expression of numerous genes essential for cancer cell survival and proliferation. Triptolide has also been shown to inhibit the Wnt/β-catenin signaling pathway and suppress the expression of vascular endothelial growth factor (VEGF), a key mediator of angiogenesis.[11]

Caption: Triptolide-induced Apoptotic Pathways.

Quantitative Data

While specific quantitative data for this compound is scarce, a commercially available product with this name has reported IC₅₀ values for cytotoxicity against MCF-7 (7.5 μM) and A549 (6.4 μM) cancer cell lines. It is important to note that without a confirmed structure, direct comparison with Triptolide's potent nanomolar activity is challenging.

A study on Triptolide and L-ascorbate palmitate co-loaded micelles reported on the physicochemical characteristics of the nanoparticle formulation, including particle size, zeta potential, and drug loading efficiency.[13] This formulation demonstrated enhanced therapeutic efficacy and reduced toxicity in a rheumatoid arthritis model.[13][14]

Table 2: In Vitro Cytotoxicity of a "this compound" Product

| Cell Line | IC₅₀ (μM) |

| MCF-7 | 7.5 |

| A549 | 6.4 |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Triptolide and its derivatives are extensive and varied. Below are generalized methodologies for key experiments.

General Procedure for the Synthesis of a Triptolide Ester

-

Dissolution: Dissolve Triptolide in a suitable anhydrous organic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Add the acylating agent (e.g., palmitoyl chloride) and a base (e.g., triethylamine (B128534) or pyridine) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Triptolide ester.

-

Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (Triptolide or its derivative) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Caption: General Workflow for a Cell Viability Assay.

Future Directions

The significant therapeutic potential of Triptolide is hampered by its narrow therapeutic window and toxicity. The development of derivatives like this compound represents a promising strategy to overcome these limitations. To advance this field, the following steps are crucial:

-

Definitive Structural Elucidation: The precise chemical structure of this compound must be determined through rigorous spectroscopic analysis.

-

Standardized Synthesis and Purification: Development of robust and reproducible synthetic and purification protocols is essential for obtaining high-purity material for biological testing.

-

Comprehensive Biological Evaluation: In-depth studies are needed to characterize the pharmacokinetic and pharmacodynamic properties of this compound and to elucidate its specific effects on various signaling pathways in different disease models.

-

Toxicity Profiling: A thorough assessment of the toxicity profile of this compound is necessary to determine its therapeutic index and potential for clinical development.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Triptolide - Wikipedia [en.wikipedia.org]

- 6. Triptolide [drugfuture.com]

- 7. Formal total synthesis of triptolide - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. A review of the total syntheses of triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Triptolide inhibits vascular endothelial growth factor-mediated angiogenesis in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Triptolide induces mitochondria-mediated apoptosis of Burkitt's lymphoma cell via deacetylation of GSK-3β by increased SIRT3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptolide palmitate vs. Triptolide bioavailability

An In-depth Technical Guide to the Bioavailability of Triptolide (B1683669) and Strategies for Its Enhancement via Lipophilic Modification

Executive Summary

Triptolide, a diterpenoid triepoxide extracted from Tripterygium wilfordii Hook F, exhibits potent anti-inflammatory, immunosuppressive, and anti-tumor activities. Despite its significant therapeutic potential, its clinical application is severely hampered by a combination of poor water solubility, low oral bioavailability, a narrow therapeutic window, and significant multi-organ toxicity.[1][2] A key strategy to overcome these limitations is the development of prodrugs or advanced formulations designed to enhance its pharmacokinetic profile.

This technical guide explores the bioavailability challenges of triptolide and investigates the rationale behind using lipophilic modifications, such as the creation of a triptolide palmitate ester, to improve its systemic exposure. While specific pharmacokinetic data for a this compound prodrug is not extensively available in published literature, this paper will synthesize available data on triptolide, outline the principles of lipophilic enhancement, and analyze related lipid-based delivery systems that validate this approach.

Triptolide: Pharmacokinetic Profile and Bioavailability Challenges

Triptolide is rapidly absorbed after oral administration, with maximum plasma concentrations typically observed within 15 minutes in preclinical rat models.[3][4] However, it is also subject to rapid and extensive metabolism and elimination, with a very short elimination half-life ranging from 16 to 22 minutes.[3][4] This rapid clearance, coupled with poor aqueous solubility, contributes to its low and variable oral bioavailability. Studies in rats have reported an oral absolute bioavailability of approximately 72% at a low dose of 0.6 mg/kg, but this value is not dose-proportional and is affected by factors such as P-glycoprotein (P-gp) mediated efflux and first-pass metabolism by CYP3A4 enzymes.[3][4][5]

Quantitative Pharmacokinetic Data of Triptolide

The following table summarizes the key pharmacokinetic parameters of triptolide following intravenous and oral administration in rats, providing a baseline for its bioavailability.

| Parameter | Intravenous (0.6 mg/kg) | Oral (0.6 mg/kg) | Oral (1.2 mg/kg) | Oral (2.4 mg/kg) |

| Cmax (ng/mL) | - | 114.33 ± 46.13 | 129.50 ± 29.56 | 179.67 ± 35.51 |

| Tmax (min) | - | 14.50 ± 1.22 | 14.17 ± 1.47 | 15.00 ± 0.00 |

| AUC (0-inf) (ng·min/mL) | 1785.10 ± 192.35 | 1286.74 ± 167.11 | 1435.03 ± 147.16 | 1788.16 ± 201.19 |

| t1/2 (min) | 18.04 ± 1.60 | 16.81 ± 1.34 | 20.21 ± 1.48 | 21.70 ± 1.45 |

| Absolute Bioavailability (F) | - | 72.08% | - | - |

| Data synthesized from studies in Sprague-Dawley rats.[3][4] |

Standard Experimental Protocol: Oral Bioavailability of Triptolide in Rats

This protocol outlines a typical methodology for assessing the oral bioavailability of triptolide.

-

Animal Model: Male Sprague-Dawley rats (200-250g) are used. Animals are fasted overnight with free access to water before dosing.

-

Grouping:

-

Group 1 (Intravenous): Triptolide is dissolved in a vehicle (e.g., DMSO, PEG400, saline) and administered as a single bolus dose (e.g., 0.6 mg/kg) via the tail vein.

-

Group 2 (Oral): Triptolide, suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium), is administered as a single dose (e.g., 0.6 mg/kg) by oral gavage.

-

-

Blood Sampling: Blood samples (~0.2 mL) are collected from the jugular vein into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30, 45, 60, 90, 120, and 240 minutes) post-dosing.

-

Plasma Preparation: Samples are immediately centrifuged at 4000 rpm for 10 minutes to separate the plasma, which is then stored at -80°C until analysis.

-

Sample Analysis:

-

Plasma samples are prepared for analysis, typically by protein precipitation with acetonitrile.

-

Triptolide concentrations are quantified using a validated Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.

-

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine key parameters like Cmax, Tmax, AUC, and t1/2. Absolute oral bioavailability (F) is calculated using the formula: F (%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100.

Caption: Workflow for a preclinical oral bioavailability study of triptolide.

Rationale for Lipophilic Prodrugs: The this compound Concept

A well-established method to enhance the oral bioavailability of drugs with poor membrane permeability is the prodrug approach, which involves transiently masking polar functional groups.[6] For triptolide, creating an ester linkage between its hydroxyl group and a long-chain fatty acid like palmitic acid would yield this compound. This modification would significantly increase the molecule's lipophilicity.

The theoretical advantages of such a modification are twofold:

-

Enhanced Permeability: The increased lipophilicity can improve the drug's ability to passively diffuse across the lipid bilayers of intestinal epithelial cells.[6]

-

Altered Absorption Pathway: Highly lipophilic molecules can be absorbed via the intestinal lymphatic system. This pathway directs the drug into the thoracic duct, which drains into the systemic circulation, thereby bypassing the hepatic portal vein and avoiding extensive first-pass metabolism in the liver.

While direct pharmacokinetic comparisons are lacking, the strategy is sound. The ubiquitous presence of esterase enzymes in the plasma and tissues would cleave the palmitate group, releasing the active triptolide at the site of action.[6]

Key Signaling Pathways Modulated by Triptolide

Triptolide exerts its potent pharmacological effects by modulating multiple intracellular signaling pathways, primarily those involved in inflammation and cell proliferation. Understanding these mechanisms is crucial for its development as a therapeutic agent.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Triptolide is a potent inhibitor of this pathway. It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[1]

Caption: Triptolide inhibits the NF-κB signaling pathway.

Modulation of MAPK Signaling

The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are critical for regulating cellular processes like proliferation, differentiation, and apoptosis. Triptolide has been shown to inhibit the phosphorylation and activation of these key kinases in various cell types, contributing to its anti-proliferative and pro-apoptotic effects.[1]

Caption: Triptolide inhibits key kinases in the MAPK signaling pathways.

Lipid-Based Formulations: A Practical Approach to Enhancing Triptolide Delivery

While the this compound prodrug remains a compelling concept, existing research on lipid-based formulations provides strong evidence for the benefits of increasing triptolide's lipophilicity. These formulations improve solubility, can alter biodistribution, and protect the drug from rapid degradation.

Case Study: Triptolide-Loaded Lipid Emulsion (TP-LE)

A study involving an intravenous triptolide-loaded lipid emulsion (TP-LE) in mice demonstrated significant changes in tissue distribution compared to free triptolide. While the mean residence time in the blood was similar for both formulations, the TP-LE showed a marked increase in drug accumulation in the pancreas.[7]

| Parameter (Pancreas Tissue) | Free Triptolide (IV) | Triptolide Lipid Emulsion (IV) | Fold Change |

| AUC (0-60min) | Value not specified | Value not specified | 2.19x |

| Data from a study in mice at a dose of 1.25 mg/kg.[7][8] |

This preferential accumulation in a target organ suggests that lipid formulations can be used to improve the therapeutic index of triptolide, potentially increasing efficacy while reducing systemic toxicity to non-target organs like the heart, lungs, and kidneys.[7]

Case Study: L-ascorbate Palmitate Co-loaded Micelles

Another innovative approach involves the use of L-ascorbate palmitate to form micelles that encapsulate triptolide.[9] This formulation, termed TP-VP NPs, enhances the water solubility of triptolide and was shown to be effective in a mouse model of rheumatoid arthritis.[9] Compared to free triptolide, the TP-VP NPs significantly reduced oxidative stress and toxicity in the liver, kidney, and testicles.[9] This strategy leverages the lipophilic nature of the palmitate chain to create a stable drug delivery vehicle, achieving the same conceptual goal as a prodrug: improving solubility and reducing systemic toxicity.[9]

Conclusion and Future Outlook

Triptolide is a molecule of immense therapeutic promise, fundamentally limited by its challenging pharmacokinetic properties. The theoretical design of a this compound prodrug represents a sound and logical strategy to enhance its lipophilicity, improve membrane permeability, and potentially leverage lymphatic absorption to bypass first-pass metabolism.

While direct, comparative bioavailability data for such a prodrug is not yet widely published, extensive research into related lipid-based delivery systems—such as lipid emulsions and palmitate-containing micelles—strongly supports the underlying principle. These formulations have been shown to enhance solubility, alter tissue distribution towards target organs, and reduce the multi-organ toxicity associated with free triptolide.[7][9]

For drug development professionals, these findings underscore a clear path forward. Future research should focus on the synthesis and formal pharmacokinetic evaluation of lipophilic triptolide prodrugs, like this compound, to quantify their potential for improving oral bioavailability and therapeutic index. Such studies are critical to unlocking the full clinical potential of this potent natural compound.

References

- 1. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological activity and clinical progress of Triptolide and its derivatives LLDT-8, PG490-88Na, and Minnelide: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Study of Triptolide, a Constituent of Immunosuppressive Chinese Herb Medicine, in Rats [jstage.jst.go.jp]

- 4. Pharmacokinetic study of triptolide, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Prodrugs for Enhancement of Lipophilicity [ebrary.net]

- 7. Pharmacokinetics and tissue distribution study in mice of triptolide-loaded lipid emulsion and accumulation effect on pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Stability of Triptolide Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo stability of triptolide (B1683669) palmitate. Triptolide, a diterpenoid triepoxide isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anticancer properties. However, its clinical development has been hampered by poor water solubility, a narrow therapeutic window, and significant multi-organ toxicity.[1][2][3]

To address these limitations, various prodrug strategies have been explored, including the synthesis of triptolide palmitate. This guide will delve into the expected in vivo behavior of this ester prodrug, drawing upon the known pharmacokinetics of the parent triptolide molecule and the established principles of palmitate ester prodrugs. While direct quantitative in vivo stability data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes the existing knowledge to provide a robust predictive profile.

The Rationale for this compound

The conjugation of palmitic acid, a 16-carbon saturated fatty acid, to a parent drug molecule is a well-established strategy to create a lipophilic prodrug. This modification is particularly advantageous for developing long-acting injectable (LAI) formulations.[4][5][6] The primary goals of creating a palmitate ester of triptolide are to:

-

Enhance Lipophilicity: Increase the molecule's affinity for lipid environments, facilitating its formulation in oil-based depots for sustained release.

-

Prolong In Vivo Half-Life: Slow the absorption and systemic distribution of the active drug, leading to a longer duration of action and reduced dosing frequency.

-

Improve the Therapeutic Index: By controlling the release and potentially altering the tissue distribution of triptolide, the aim is to reduce systemic toxicity while maintaining therapeutic efficacy.

Predicted In Vivo Fate of this compound

Upon administration, typically via intramuscular injection as an oil-based depot, this compound is expected to undergo a series of steps culminating in the release of the active triptolide.

References

- 1. researchgate.net [researchgate.net]

- 2. Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Long-acting injectable formulations of antipsychotic drugs for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: The Conversion of Triptolide Palmitate to Triptolide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptolide (B1683669), a diterpenoid triepoxide from the plant Tripterygium wilfordii, exhibits potent anti-inflammatory, immunosuppressive, and anticancer properties. However, its clinical utility is hampered by poor water solubility and significant multi-organ toxicity.[1][2] Prodrug strategies are a key approach to mitigate these issues. This technical guide focuses on the triptolide palmitate prodrug, a lipophilic ester designed to enhance drug delivery and therapeutic index. The core of this strategy relies on the in vivo enzymatic conversion of the inactive prodrug into the active triptolide. This document provides an in-depth overview of the conversion mechanism, detailed experimental protocols for its characterization, and a framework for data analysis.

Introduction: The Rationale for a Triptolide Prodrug

Triptolide's broad-spectrum bioactivity makes it a compelling candidate for treating various malignancies and inflammatory diseases.[3][4][5] Its mechanism often involves the inhibition of key transcription factors like NF-κB and the induction of apoptosis.[6][7][8] The primary obstacles to its clinical translation are its low aqueous solubility and a narrow therapeutic window, with toxicity reported in the liver, kidneys, and reproductive organs.[2][9]

The prodrug approach aims to improve the pharmacokinetic and toxicological profile of triptolide. By masking the active functional groups—specifically the C14 hydroxyl group—with a palmitate ester, the resulting this compound prodrug is expected to have:

-

Increased Lipophilicity: Facilitating formulation and passage across cellular membranes.

-

Altered Biodistribution: Potentially reducing accumulation in non-target organs.

-

Controlled Release: Gradual conversion to the active drug, which may help maintain therapeutic concentrations while minimizing peak-dose toxicity.

The efficacy of this strategy is entirely dependent on the efficient and predictable conversion of the this compound ester back to the active triptolide at the desired site of action.

Core Conversion Mechanism: Enzymatic Hydrolysis

The central mechanism for the conversion of this compound to triptolide is enzymatic hydrolysis of the ester bond. This reaction is primarily catalyzed by endogenous esterases and lipases, which are abundant in various biological compartments.

-

Key Enzymes: Carboxylesterases (CES), paraoxonases (PONs), and other lipases present in the blood, liver, and other tissues are the likely catalysts.[10] Esterases are known to efficiently hydrolyze ester bonds, releasing the parent drug and the fatty acid linker (palmitic acid).

-

Location of Conversion: Hydrolysis can occur systemically in the plasma or be concentrated in tissues with high esterase activity, such as the liver.[11] Some tumors are also known to have elevated levels of specific esterases, which could theoretically allow for targeted activation of the prodrug within the tumor microenvironment.[11]

The general chemical reaction is straightforward: the ester linkage at the C14 position of the triptolide molecule is cleaved, yielding active triptolide and palmitic acid.

Caption: Enzymatic conversion of this compound to active Triptolide.

Data Presentation: Physicochemical and Pharmacokinetic Parameters

Quantitative data is essential for evaluating the prodrug strategy. The following tables summarize key parameters for triptolide and provide a template for presenting data from a hypothetical this compound conversion study.

Table 1: Physicochemical Properties of Triptolide and this compound

| Property | Triptolide | This compound (Predicted) | Rationale for Change |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₄O₆ | C₃₆H₅₄O₇ | Addition of C₁₆H₃₁O acyl chain |

| Molecular Weight | 360.4 g/mol | 598.8 g/mol | Addition of palmitoyl (B13399708) group |

| Water Solubility | Poor | Very Poor | Increased lipophilicity due to the fatty acid tail |

| LogP (Octanol/Water) | ~1.5 - 2.5 | > 5.0 | Significant increase in nonpolar character |

| Active Moiety | Yes | No (Requires conversion) | C14-OH group essential for activity is masked[8] |

Table 2: Summary of Triptolide Pharmacokinetic Parameters in Rats (Oral Administration) Data compiled from literature for the active drug post-conversion.

| Parameter | Value | Reference |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 187.25 ± 15.36 ng/mL (at 1 mg/kg) | [12] |

| Time to Peak Concentration (Tmax) | ~0.5 - 1.0 hours | [9] |

| Area Under the Curve (AUC) | Varies with dose | [9] |

| Oral Clearance (CL/F) | 4.92 ± 0.35 L/h/kg | [12] |

| Metabolism | Hydroxylation, conjugation (CYP3A4 substrate) |[9][13] |

Table 3: Example Data from an In Vitro Stability Assay in Rat Plasma at 37°C This table presents hypothetical data to illustrate the expected outcome of a prodrug conversion experiment.

| Time (minutes) | This compound Conc. (µM) | Triptolide Conc. (µM) | % Prodrug Remaining |

|---|---|---|---|

| 0 | 10.00 | 0.00 | 100% |

| 5 | 8.52 | 1.45 | 85.2% |

| 15 | 6.11 | 3.81 | 61.1% |

| 30 | 3.98 | 5.92 | 39.8% |

| 60 | 1.55 | 8.21 | 15.5% |

| 120 | 0.24 | 9.15 | 2.4% |

Experimental Protocols

Characterizing the conversion of this compound requires a series of well-defined in vitro and in vivo experiments.

Protocol: In Vitro Prodrug Conversion in Plasma

Objective: To determine the rate of hydrolysis of this compound to triptolide in plasma.

Materials:

-

This compound stock solution (e.g., in DMSO).

-

Triptolide analytical standard.

-

Freshly collected, heparinized rat or human plasma.

-

Incubator or water bath set to 37°C.

-

Acetonitrile (ACN) with an internal standard (IS) for protein precipitation.

-

Centrifuge, vials for HPLC/LC-MS.

Methodology:

-

Pre-warm plasma aliquots to 37°C.

-

Spike this compound stock solution into the plasma to achieve a final concentration of 10 µM. Vortex briefly.

-

Incubate the samples at 37°C.

-

At specified time points (e.g., 0, 5, 15, 30, 60, 120 min), withdraw an aliquot (e.g., 50 µL) of the plasma mixture.

-

Immediately quench the enzymatic reaction by adding 3-4 volumes of ice-cold ACN containing the IS (e.g., 150 µL).

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an analytical vial.

-

Analyze the concentrations of both this compound and triptolide using a validated LC-MS/MS method.

-

Calculate the half-life (t₁/₂) of the prodrug in plasma.

Protocol: In Vivo Pharmacokinetic Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and the released triptolide in an animal model.

Materials:

-

This compound formulated for administration (e.g., in a lipid-based vehicle for oral or IV injection).

-

Sprague-Dawley rats (n=5-6 per group).

-

Equipment for intravenous or oral gavage administration.

-

Blood collection supplies (e.g., heparinized capillary tubes).

-

LC-MS/MS for bioanalysis.

Methodology:

-

Acclimate animals according to institutional guidelines.

-

Administer a single dose of the this compound formulation to each rat (e.g., 5 mg/kg IV or 10 mg/kg PO).

-

Collect blood samples (~100 µL) from the tail vein or other appropriate site at designated time points (e.g., pre-dose, and 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours post-dose).

-

Process blood samples to obtain plasma and store at -80°C until analysis.

-

Extract this compound and triptolide from plasma samples using protein precipitation or liquid-liquid extraction.

-

Quantify the concentrations of both analytes using a validated LC-MS/MS method.

-

Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters (Cmax, Tmax, AUC, half-life, clearance) for both the prodrug and the active metabolite.

Caption: Workflow for an in vivo pharmacokinetic study of a prodrug.

Signaling Pathways of Active Triptolide

Once this compound is converted to triptolide, the active drug exerts its effects through multiple signaling pathways. Understanding these downstream effects is critical for interpreting the outcomes of prodrug administration. One of the most well-documented targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is a central regulator of inflammation and cell survival.

Triptolide inhibits the NF-κB pathway primarily by targeting the XPB subunit of the general transcription factor TFIIH, which prevents transcription of NF-κB target genes.

Caption: Simplified diagram of Triptolide's inhibitory effect on the NF-κB pathway.

Conclusion

The this compound prodrug strategy represents a promising avenue for harnessing the therapeutic power of triptolide while mitigating its significant drawbacks. The success of this approach hinges on its conversion kinetics, which are governed by endogenous esterases. A thorough characterization using the in vitro and in vivo methods detailed in this guide is paramount for the preclinical and clinical development of such compounds. By understanding the rate and extent of conversion to the active moiety, researchers can better predict therapeutic efficacy, optimize dosing regimens, and ultimately design safer and more effective treatments for a range of challenging diseases.

References

- 1. Triptolide-targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic applications and delivery systems for triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triptolide: structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 6. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of triptolide-induced apoptosis: Effect on caspase activation and Bid cleavage and essentiality of the hydroxyl group of triptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Esterase-activatable and GSH-responsive Triptolide Nano-prodrug for the Eradication of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of puerarin on the pharmacokinetics of triptolide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of in vivo and in vitro metabolites of triptolide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Cellular Uptake Pathways of Triptolide Palmitate Nanoparticles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptolide (B1683669), a diterpenoid epoxide extracted from the plant Tripterygium wilfordii, has demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer properties. However, its clinical application is hampered by poor water solubility and significant systemic toxicity.[1][2][3] The formulation of triptolide into nanoparticles, particularly triptolide palmitate nanoparticles, represents a promising strategy to enhance its therapeutic index by improving solubility, stability, and enabling targeted delivery.[4][5] Understanding the cellular uptake mechanisms of these nanoparticles is paramount for optimizing their design and maximizing their therapeutic efficacy. This technical guide provides an in-depth overview of the primary endocytic pathways involved in the cellular internalization of lipid-based nanoparticles, which can be extrapolated to this compound nanoparticles, along with detailed experimental protocols and data presentation formats to aid in the investigation of these processes.

While specific research on the cellular uptake pathways of this compound nanoparticles is limited, this guide draws upon the broader knowledge of lipid and palmitate-coated nanoparticle interactions with cells to provide a foundational framework for researchers.

Core Cellular Uptake Pathways

The cellular internalization of nanoparticles is predominantly an active, energy-dependent process mediated by endocytosis.[6][7][8][9][10][11] The physicochemical properties of the nanoparticles, such as size, shape, and surface chemistry, as well as the cell type, dictate the preferred uptake route.[9][12] For lipid-based nanoparticles like this compound nanoparticles, the primary pathways of interest are clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.

Clathrin-Mediated Endocytosis (CME)

Clathrin-mediated endocytosis is a receptor-mediated process responsible for the uptake of a wide array of extracellular molecules.[9][10] This pathway involves the formation of clathrin-coated pits on the cell surface, which invaginate and pinch off to form clathrin-coated vesicles that transport the nanoparticle cargo into the cell.[11]

Caveolae-Mediated Endocytosis

Caveolae are flask-shaped invaginations of the plasma membrane enriched in cholesterol and sphingolipids, with caveolin-1 (B1176169) being a key structural protein.[10] This pathway is often implicated in the transport of molecules across endothelial and epithelial cell layers. Nanoparticles entering through this route may bypass the degradative lysosomal pathway, which is advantageous for delivering intact drug molecules to their intracellular targets.

Macropinocytosis

Macropinocytosis is a non-specific, actin-driven process that involves the formation of large, irregular vesicles known as macropinosomes.[9][10] This pathway allows for the bulk uptake of extracellular fluid and its contents. Certain cancer cells exhibit elevated rates of macropinocytosis to meet their high metabolic demands, making this a potentially attractive pathway for targeted cancer therapy.

Quantitative Data on Nanoparticle Uptake

The following tables summarize representative quantitative data for the cellular uptake of lipid-based and palmitate-coated nanoparticles, which can serve as a reference for studies on this compound nanoparticles.

Table 1: Effect of Nanoparticle Size on Cellular Uptake Efficiency

| Nanoparticle Type | Cell Line | Size (nm) | Uptake Efficiency (%) | Reference |

| Lipid Nanoparticles | hCMEC/D3 | 150 | 85 | [13] |

| Lipid Nanoparticles | SH-SY5Y | 150 | 75 | [13] |

| Chitosan-HA NPs | hACs | 250 | ~30 | [14] |

| mPEG-GSHn-PA micelles | hACs | 150 | ~100 | [14] |

| LUVs | hACs | 100 | ~100 | [14] |

Table 2: Effect of Surface Modification on Cellular Uptake

| Nanoparticle Formulation | Cell Line | Surface Charge (mV) | Uptake relative to control | Reference |

| TP-VP NPs | - | -45.22 | Not specified | [2] |

| Vitamin A Palmitate-PLGA NPs | HaCaT | Negative | - | [15] |

| Vitamin A Palmitate-Chitosan coated PLGA NPs | HaCaT | Positive | Enhanced | [15] |

Table 3: Effect of Endocytic Inhibitors on Nanoparticle Internalization

| Nanoparticle Type | Cell Line | Inhibitor | Target Pathway | Reduction in Uptake (%) | Reference |

| Polystyrene NPs (40 nm) | A549 | Chlorpromazine | Clathrin-mediated | Significant | [10] |

| Polystyrene NPs (40 nm) | A549 | Methyl-β-cyclodextrin | Caveolae-mediated | Significant | [10] |

| Polystyrene NPs (40 nm) | J774A.1 | Cytochalasin D | Macropinocytosis/Phagocytosis | Significant | [10] |

| Polystyrene NPs (40 nm) | J774A.1 | Monodansylcadaverine | Clathrin-mediated | Significant | [10] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxicity of this compound nanoparticles and establish a non-toxic concentration range for cellular uptake studies.

Methodology:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of the this compound nanoparticle suspension in cell culture medium.

-

Replace the medium in the wells with the nanoparticle suspensions at different concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Cellular Uptake Quantification by Flow Cytometry

Objective: To quantify the cellular uptake of fluorescently labeled this compound nanoparticles.

Methodology:

-

Label this compound nanoparticles with a fluorescent dye (e.g., Coumarin-6, DiI).

-

Seed cells in a 6-well plate at a density of 5 x 105 cells/well and incubate for 24 hours.

-

Treat the cells with the fluorescently labeled nanoparticles at a pre-determined non-toxic concentration for various time points (e.g., 1, 2, 4, 8 hours).

-

After incubation, wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles.

-

Trypsinize the cells and resuspend them in PBS.

-

Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

Investigation of Uptake Pathways using Chemical Inhibitors

Objective: To elucidate the specific endocytic pathways involved in the cellular uptake of this compound nanoparticles.

Methodology:

-

Seed cells in a suitable format for the chosen quantification method (e.g., 6-well plate for flow cytometry, glass-bottom dish for confocal microscopy).

-

Pre-incubate the cells with specific endocytosis inhibitors for 30-60 minutes. Common inhibitors include:

-

After pre-incubation, add the fluorescently labeled this compound nanoparticles to the cells in the continued presence of the inhibitor.

-

Incubate for a time point determined from the uptake kinetics study.

-

Wash the cells and quantify the nanoparticle uptake using flow cytometry or visualize using confocal microscopy.

-

A significant reduction in nanoparticle uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

Colocalization Studies by Confocal Microscopy

Objective: To visualize the intracellular trafficking and localization of this compound nanoparticles within specific cellular compartments.

Methodology:

-

Seed cells on glass-bottom dishes or coverslips and allow them to adhere.

-

Treat the cells with fluorescently labeled this compound nanoparticles.

-

After incubation, wash the cells and stain with specific organelle markers, such as:

-

LysoTracker: To label lysosomes.

-

MitoTracker: To label mitochondria.

-

ER-Tracker: To label the endoplasmic reticulum.

-

Antibodies against EEA1 or Rab5: To label early endosomes.

-

Antibodies against LAMP1: To label late endosomes/lysosomes.

-

-

Fix and permeabilize the cells if using antibody-based staining.

-

Image the cells using a confocal laser scanning microscope.

-

Analyze the images for colocalization between the nanoparticle fluorescence and the organelle markers to determine the intracellular fate of the nanoparticles.

Visualization of Pathways and Workflows

Signaling Pathways in Endocytosis

The following diagrams illustrate the key steps in the major endocytic pathways.

Figure 1: Clathrin-Mediated Endocytosis Pathway.

Figure 2: Caveolae-Mediated Endocytosis Pathway.

Figure 3: Macropinocytosis Pathway.

Experimental Workflow

The following diagram outlines a logical workflow for investigating the cellular uptake pathways of this compound nanoparticles.

Figure 4: Experimental Workflow for Investigating Cellular Uptake Pathways.

Conclusion

The cellular uptake pathway is a critical determinant of the therapeutic success of nanoparticle-based drug delivery systems. For this compound nanoparticles, a thorough understanding of their interaction with the cell membrane and subsequent intracellular fate is essential for rational design and optimization. This guide provides a comprehensive framework for researchers to investigate these pathways, from initial cytotoxicity assessments to detailed mechanistic studies using pharmacological inhibitors and advanced imaging techniques. By systematically applying these methodologies, the scientific community can unlock the full therapeutic potential of this compound nanoparticles for a range of diseases.

References

- 1. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptolide and l-ascorbate palmitate co-loaded micelles for combination therapy of rheumatoid arthritis and side effect attenuation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research progress of triptolide-loaded nanoparticles delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Delivery of triptolide: a combination of traditional Chinese medicine and nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive overview of triptolide utilizing nanotechnology and its potential applications in prostate diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Key principles and methods for studying the endocytosis of biological and nanoparticle therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UQ eSpace [espace.library.uq.edu.au]

- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular Uptake of Three Different Nanoparticles in an Inflammatory Arthritis Scenario versus Normal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Pharmacokinetics and pharmacodynamics of Triptolide palmitate

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Triptolide (B1683669) and its Palmitate Formulations

Introduction

Triptolide (TP), a diterpenoid triepoxide extracted from the traditional Chinese medicinal herb Tripterygium wilfordii Hook F, has garnered significant scientific interest for its potent anti-inflammatory, immunosuppressive, and antitumor activities.[1][2][3][4] Its therapeutic potential is demonstrated across a range of conditions, including rheumatoid arthritis, cancer, and inflammatory bowel disease.[5][6][7] However, the clinical application of triptolide is severely hampered by its poor water solubility, narrow therapeutic window, and significant multi-organ toxicity.[2][8][9]

To overcome these limitations, various drug delivery strategies are being explored, including the development of prodrugs and advanced formulations. Triptolide palmitate, a lipophilic ester prodrug of triptolide, represents one such strategy. By attaching a palmitate chain, the molecule's lipophilicity is increased, which can enhance its incorporation into lipid-based delivery systems like liposomes or lipid emulsions, potentially altering its pharmacokinetic profile to improve efficacy and reduce systemic toxicity. While direct and extensive literature on "this compound" as a distinct entity is sparse, this guide will focus on the core pharmacology of triptolide, the active compound, and integrate data on lipid-based delivery systems that are conceptually similar to a palmitate formulation.

This document provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of triptolide, detailed experimental protocols, and a review of the signaling pathways it modulates, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics of Triptolide

The pharmacokinetic profile of triptolide is characterized by rapid absorption and elimination, extensive metabolism, and dose-dependent non-linearity.[8][10] These properties contribute to its narrow therapeutic index.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Following oral administration in rats, triptolide is absorbed rapidly, with plasma concentrations peaking within 15 minutes.[10] However, its absolute oral bioavailability is variable, reported to be around 72% at a low dose (0.6 mg/kg) in rats, and is affected by P-glycoprotein (P-gp) and CYP3A4 activity.[8][10] Co-administration with grapefruit juice, a known CYP3A4 inhibitor, significantly increases its oral absorption.[8][11]

-

Distribution : Triptolide distributes quickly into various tissues, including the liver, heart, spleen, lung, and kidney.[8][11] This widespread distribution is linked to its therapeutic effects as well as its systemic toxicity.

-

Metabolism : Triptolide undergoes extensive biotransformation in rats, primarily through hydroxylation and conjugation with sulfate, glucuronide, N-acetylcysteine (NAC), and Glutathione (GSH).[8][11]

-

Excretion : The parent drug is minimally excreted, with less than 4% of the administered dose recovered in urine, feces, and bile within 24-48 hours, indicating near-complete metabolic clearance.[8][10][11] The elimination half-life is short, ranging from 16 to 22 minutes after oral administration in rats.[10]

Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of triptolide from preclinical studies.

Table 1: Pharmacokinetic Parameters of Triptolide in Rats (Oral Administration)

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t1/2 (min) |

|---|---|---|---|

| 0.6 | 13.9 ± 5.2 | 15 | 21.7 ± 4.5 |

| 1.2 | 23.4 ± 8.1 | 15 | 16.8 ± 3.9 |

| 2.4 | 39.5 ± 12.6 | 15 | 18.2 ± 5.1 |

(Data synthesized from studies in Sprague-Dawley rats.[10])

Table 2: Pharmacokinetic Comparison of Triptolide (TP) vs. Triptolide-Loaded Lipid Emulsion (TP-LE) in Mice (Intravenous Administration, 1.25 mg/kg)

| Formulation | Mean Residence Time (MRT) (min) | AUC0-60min in Pancreas (ng/mL·min) |

|---|---|---|

| Triptolide (TP) | ~10 | 114.7 |

| TP-Loaded Lipid Emulsion (TP-LE) | ~10 | 251.2 |

(Data demonstrates that lipid formulations can significantly increase drug accumulation in target tissues like the pancreas.[12])

Pharmacodynamics of Triptolide

Triptolide exerts its potent pharmacological effects by modulating multiple molecular targets and signaling pathways involved in inflammation, cell proliferation, and apoptosis.[3][13]

Mechanism of Action & Signaling Pathways

Triptolide's bioactivity is broad, affecting fundamental cellular processes. Its primary mechanisms include:

-

Inhibition of Transcription : Triptolide covalently binds to the XPB subunit of the general transcription factor TFIIH, leading to a global inhibition of RNA polymerase II-mediated transcription. This is a key mechanism underlying its potent anti-proliferative effects.

-

Modulation of Inflammatory Pathways : It is a powerful inhibitor of the NF-κB signaling pathway, preventing the transactivation of the p65 subunit and subsequently downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3][6] It also inhibits the JAK/STAT pathway, particularly JAK2 and STAT3, which are crucial for cytokine signaling and cell survival.[14][15]

-

Induction of Apoptosis : Triptolide induces programmed cell death in various cell types, particularly cancer cells. It triggers the mitochondrial (intrinsic) pathway of apoptosis by upregulating the pro-apoptotic protein Bax, downregulating the anti-apoptotic protein Bcl-2, and activating caspases-9 and -3.[15][16] It can also induce apoptosis through the death receptor (extrinsic) pathway and by causing DNA damage.[17]

-

Inhibition of Angiogenesis : It has been shown to inhibit the formation of new blood vessels by downregulating key factors like Vascular Endothelial Growth Factor (VEGF).[1][5][18]

Diagram: Triptolide's Inhibition of the NF-κB Signaling Pathway

Caption: Triptolide inhibits NF-κB signaling by preventing p65 subunit transactivation.

Diagram: Triptolide-Induced Mitochondrial Apoptosis Pathway

Caption: Triptolide induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Detailed and validated methodologies are critical for the accurate assessment of the pharmacokinetic and pharmacodynamic properties of triptolide and its formulations.

1. Protocol: Quantification of Triptolide in Biological Samples (Plasma/Tissue)

This protocol outlines a general method for determining triptolide concentrations using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a standard bioanalytical technique.[10][19]

Diagram: Bioanalytical Workflow for Triptolide Quantification

Caption: Standard workflow for quantifying triptolide in biological matrices.

-

Sample Preparation:

-

Thaw biological samples (e.g., 100 µL of rat plasma) on ice.

-

Spike the sample with an internal standard (IS) to correct for extraction variability.

-

Perform protein precipitation by adding acetonitrile (B52724) or methanol, followed by vortexing and centrifugation to pellet proteins.

-

For liquid-liquid extraction, add an organic solvent (e.g., ethyl acetate), vortex, and centrifuge.[20] Collect the organic layer.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions (HPLC):

-

Mass Spectrometric Conditions (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both triptolide and the internal standard to ensure specificity and sensitivity.

-

-

Quantification:

-

Construct a calibration curve using standards of known triptolide concentrations in the same biological matrix.

-

Calculate the concentration in unknown samples by interpolating the ratio of the triptolide peak area to the IS peak area against the calibration curve.

-

2. Protocol: In Vivo Pharmacodynamic Assessment in a Collagen-Induced Arthritis (CIA) Rat Model

This protocol describes a widely used animal model to evaluate the anti-inflammatory and anti-arthritic efficacy of compounds like triptolide.[5][22][23]

-

Induction of Arthritis:

-

Emulsify bovine type II collagen in Complete Freund's Adjuvant (CFA).

-

Administer a primary immunization via intradermal injection at the base of the tail of Sprague-Dawley or Lewis rats.

-

Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 7-10 days after the primary immunization.

-

Monitor rats for the development of arthritis, characterized by paw swelling and erythema, which typically occurs 14-21 days after the primary injection.

-

-

Treatment Protocol:

-

Once arthritis is established, randomize animals into treatment groups (e.g., Vehicle control, Triptolide/Triptolide Palmitate formulation, Positive control like Methotrexate).

-

Administer the test compound daily via the desired route (e.g., oral gavage, intravenous, or transdermal application).[22][24]

-

-

Pharmacodynamic Endpoints:

-

Clinical Assessment: Measure paw volume (plethysmometry) and assign an arthritis score based on the severity of swelling and redness at regular intervals.

-

Biomarker Analysis: At the end of the study, collect blood serum to measure levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using ELISA kits.

-

Histopathology: Euthanize animals and collect ankle joints. Fix, decalcify, and embed the joints in paraffin. Stain tissue sections with Hematoxylin and Eosin (H&E) to assess synovial inflammation, cartilage erosion, and bone destruction.

-

Conclusion

Triptolide is a natural product with formidable therapeutic potential, particularly in oncology and autoimmune diseases. Its pharmacodynamic profile is characterized by the modulation of critical pathways like NF-κB and the induction of apoptosis. However, its clinical translation is challenged by a difficult pharmacokinetic profile—namely poor solubility, rapid clearance, and a narrow therapeutic index.

The development of this compound and other lipid-based formulations is a crucial strategy to address these pharmacokinetic shortcomings. By altering the ADME properties of the parent compound, these advanced delivery systems aim to enhance tissue-specific targeting (as seen with lipid emulsions in the pancreas), improve bioavailability, and ultimately widen the therapeutic window. Future research must focus on the rigorous preclinical and clinical evaluation of these novel formulations to unlock the full therapeutic promise of triptolide.

References

- 1. Targets and molecular mechanisms of triptolide in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triptolide and Its Derivatives as Cancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]

- 4. A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F [frontiersin.org]

- 7. Frontiers | Application and Mechanisms of Triptolide in the Treatment of Inflammatory Diseases—A Review [frontiersin.org]

- 8. Preclinical Pharmacokinetics of Triptolide: A Potential Antitumor Drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Triptolide-targeted delivery methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic study of triptolide, a constituent of immunosuppressive chinese herb medicine, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. Pharmacokinetics and tissue distribution study in mice of triptolide-loaded lipid emulsion and accumulation effect on pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Triptolide inhibits JAK2/STAT3 signaling and induces lethal autophagy through ROS generation in cisplatin-resistant SKOV3/DDP ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanism of triptolide regulating proliferation and apoptosis of hepatoma cells by inhibiting JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triptolide induces caspase-dependent cell death mediated via the mitochondrial pathway in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Antitumor mechanisms and future clinical applications of the natural product triptolide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. scilit.com [scilit.com]

- 21. researchgate.net [researchgate.net]

- 22. Pharmacokinetic and pharmacodynamic study of triptolide-loaded liposome hydrogel patch under microneedles on rats with collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Pharmacokinetics and Tissue Distribution of Combined Triptolide and Paeoniflorin Regimen for Percutaneous Administration in Rats Assessed by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Triptolide Palmitate: A Comprehensive Technical Guide to its Effects on the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triptolide (B1683669), a diterpenoid triepoxide derived from the thunder god vine Tripterygium wilfordii Hook F, and its prodrug triptolide palmitate, have demonstrated potent anti-inflammatory, immunosuppressive, and anti-cancer properties. A significant body of evidence points to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway as a central mechanism underpinning these therapeutic effects. This technical guide provides an in-depth analysis of the molecular interactions between triptolide and the NF-κB pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

Introduction to this compound and the NF-κB Signaling Pathway

Triptolide is a natural product with a broad spectrum of biological activities. However, its clinical application has been hampered by its poor water solubility and significant toxicity.[1] this compound, a lipophilic prodrug of triptolide, has been developed to improve its pharmacokinetic profile and reduce systemic toxicity.[2] Once administered, this compound is metabolized to release the active compound, triptolide.

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell proliferation, and survival.[3] In unstimulated cells, NF-κB dimers, most commonly the p50/p65 heterodimer, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκBs), with IκBα being the most prominent.[3][4] Upon stimulation by various signals, such as pro-inflammatory cytokines like TNF-α or lipopolysaccharide (LPS), a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome.[4][5] The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB subunits, leading to their translocation into the nucleus, where they bind to specific DNA sequences (κB sites) in the promoter and enhancer regions of target genes, thereby initiating their transcription.[6][7]

Mechanism of Action: Triptolide's Inhibition of the NF-κB Signaling Pathway

Triptolide exerts its inhibitory effects on the NF-κB signaling pathway at multiple levels, with the primary mechanisms being the prevention of IκBα degradation and the inhibition of NF-κB nuclear translocation.

Inhibition of IκBα Phosphorylation and Degradation

A key regulatory step in the canonical NF-κB pathway is the phosphorylation of IκBα by the IKK complex. Triptolide has been shown to inhibit the phosphorylation of IκBα, thereby preventing its degradation.[7][8] This action effectively traps NF-κB in the cytoplasm. Some studies suggest that triptolide can directly inhibit the kinase activity of the IKK complex.[5] By preventing IκBα degradation, triptolide ensures that the NF-κB complex remains in its inactive, cytoplasmically sequestered state.

Prevention of p65 Nuclear Translocation